

Cross-validation of experimental results with theoretical predictions for quinoxaline properties

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Compound of Interest

Compound Name: **Quinoxaline**

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Cross-Validation of Quinoxaline Properties: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental results and theoretical predictions for the properties of **quinoxaline** and its derivatives. By presenting quantitative data, detailed experimental methodologies, and clear visualizations, this document aims to facilitate the cross-validation of computational predictions and guide future research in the development of **quinoxaline**-based therapeutic agents.

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.^{[1][2]} These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^[1] Computational methods are increasingly utilized to predict the biological activity and physicochemical properties of these compounds, accelerating the drug discovery process.^{[1][3]} This guide offers a direct comparison between experimental data and *in silico* predictions for **quinoxaline** derivatives.

Quantitative Data Comparison

The following tables summarize experimental and computational data for various **quinoxaline** derivatives, focusing on their anticancer activity. This allows for a direct comparison of in vitro activity with in silico predictions.

Compound	Target/Cell Line	Experimental IC50 (µM)	Computational Method	Predicted Activity/Binding Score
CPD4	EGFR (L858R/T790M/C 797S) TK	3.04 ± 1.24 nM	Molecular Docking	-
CPD15	EGFR (L858R/T790M/C 797S) TK	6.50 ± 3.02 nM	Molecular Docking	-
CPD16	EGFR (L858R/T790M/C 797S) TK	10.50 ± 1.10 nM	Molecular Docking	-
CPD21	EGFR (L858R/T790M/C 797S) TK	3.81 ± 1.80 nM	Molecular Docking	-
Osimertinib (Reference)	EGFR (L858R/T790M/C 797S) TK	8.93 ± 3.01 nM	Molecular Docking	-
8a	MDA-MB-231 (TNBC)	Potent Activity	2D-QSAR	Best predicted hit
QW12	HeLa	10.58	Molecular Docking	Binds to STAT3 SH2 domain
6c	HepG-2	1.53	Molecular Docking	Binds to HDAC4
Compound 8	HepG-2	3.88	Molecular Docking	Binds to HDAC4
LS3c	A431	Comparable to gefitinib, erlotinib, and afatinib	Molecular Docking	Strong binding affinity

MN333	A431	Comparable to gefitinib, erlotinib, and afatinib	Molecular Docking	Strong binding affinity
MN343	A431	Comparable to gefitinib, erlotinib, and afatinib	Molecular Docking	Strong binding affinity
6b	EGFRWT	211.22 nM	Molecular Docking	-
7h	EGFRWT	222.21 nM	Molecular Docking	-
7j	EGFRWT	193.18 nM	Molecular Docking	-
9a	EGFRWT	223.32 nM	Molecular Docking	-
9c	EGFRWT	221.53 nM	Molecular Docking	-
Erlotinib (Reference)	EGFRWT	221.03 nM	Molecular Docking	-
VIIIC	HCT116 (Colon)	2.5	-	-
XVa	HCT116 (Colon)	4.4	-	-
XVa	MCF-7 (Breast)	5.3	-	-
IV	PC-3 (Prostate)	2.11	-	Topoisomerase II Inhibition, Apoptosis Induction

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Synthesis and Characterization of Quinoxaline Derivatives

A general and efficient method for synthesizing **quinoxaline** derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4]

Materials:

- o-phenylenediamine (1 mmol)
- 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
- Toluene (8 mL)
- MoVP catalyst (0.1 g)[4]
- Anhydrous Na₂SO₄
- Ethanol for recrystallization

Procedure:

- To a mixture of the o-phenylenediamine and the 1,2-dicarbonyl compound in toluene, add the MoVP catalyst.[4]
- Stir the mixture at room temperature.[4]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]
- Upon completion, separate the insoluble catalyst by filtration.[4]
- Dry the filtrate over anhydrous Na₂SO₄.[4]
- Evaporate the solvent to obtain the crude product.[4]

- Purify the product by recrystallization from ethanol.[4]
- Characterize the synthesized compound using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[5]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines.[1][6]

Materials:

- Cancer cell line (e.g., MCF-7, HCT-116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test **quinoxaline** derivative
- DMSO
- 96-well plates
- MTT solution (5 mg/mL in PBS)[7]
- Plate reader

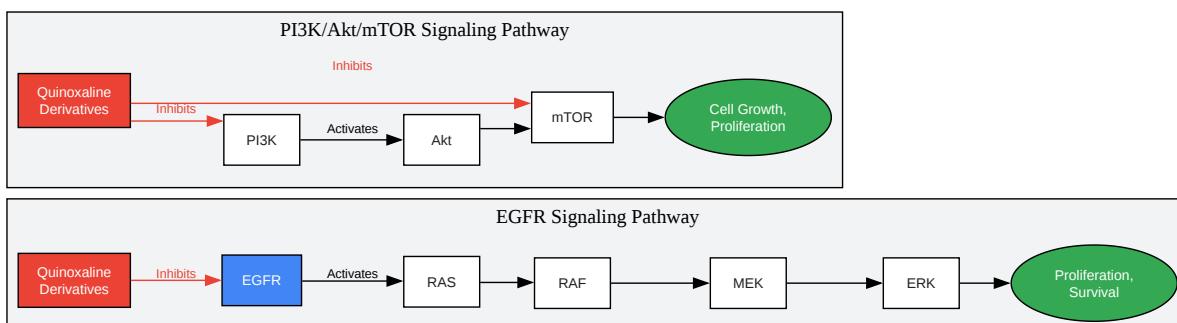
Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
- Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 μ L of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control (medium only).[7]
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]
- MTT Addition: Add 10-20 μ L of MTT solution to each well and incubate for another 4 hours. [7]

- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[6][8]
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[6][8]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

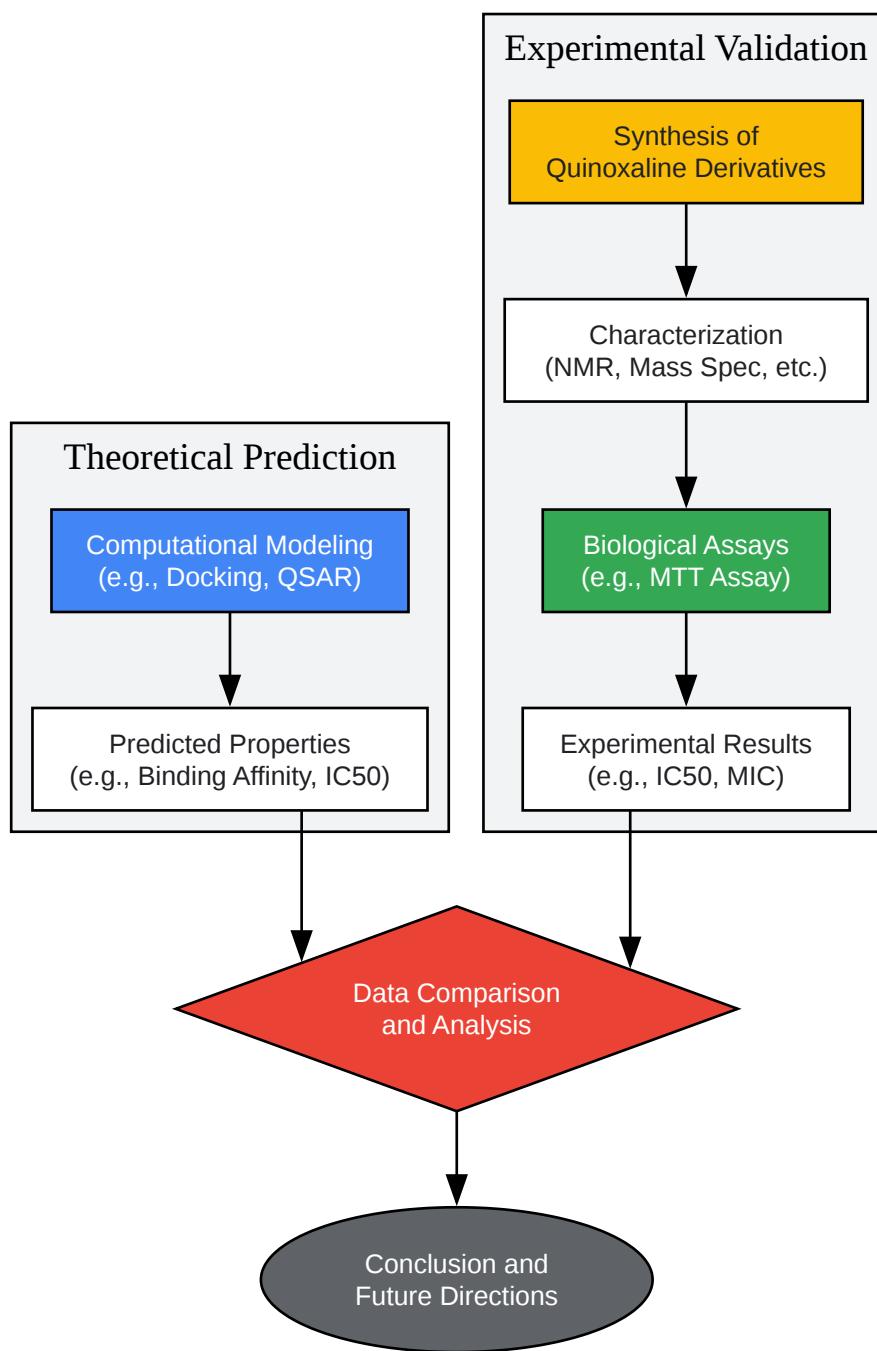
Visualizations

The following diagrams illustrate key signaling pathways targeted by **quinoxaline** derivatives and a general workflow for the cross-validation of experimental and theoretical data.



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Caption: Key signaling pathways inhibited by **quinoxaline** derivatives.

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Caption: Workflow for cross-validation of theoretical and experimental data.

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